molecular formula C14H22O4 B11482127 (5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione

Cat. No.: B11482127
M. Wt: 254.32 g/mol
InChI Key: DZWIDGPNQZKRMS-PVRNWPCDSA-N
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Description

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione is a complex organic compound characterized by its unique structure featuring two hydroxyl groups and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione can be achieved through a series of stereoselective reactions. One common method involves the Chodkiewicz-Cadiot reaction followed by hydroboration. This process starts with the coupling of a lithium acetylide-ethylenediamine complex with a suitable halide to form a diyne intermediate. The diyne is then treated with dicyclohexylborane in tetrahydrofuran, followed by hydrolysis to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione is unique due to its combination of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(5Z,7Z)-6,7-dihydroxy-2,11-dimethyldodeca-5,7-diene-4,9-dione

InChI

InChI=1S/C14H22O4/c1-9(2)5-11(15)7-13(17)14(18)8-12(16)6-10(3)4/h7-10,17-18H,5-6H2,1-4H3/b13-7-,14-8-

InChI Key

DZWIDGPNQZKRMS-PVRNWPCDSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\O)/C(=C/C(=O)CC(C)C)/O)C

Canonical SMILES

CC(C)CC(=O)C=C(C(=CC(=O)CC(C)C)O)O

Origin of Product

United States

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